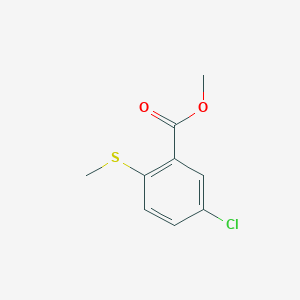

Methyl 5-Chloro-2-(methylthio)benzoate

Description

Methyl 5-Chloro-2-(methylthio)benzoate is an organic compound with the molecular formula C₉H₉ClO₂S. It belongs to the benzoate ester family, characterized by a chlorine atom at the 5-position and a methylthio (-SMe) group at the 2-position of the benzene ring. The methylthio group introduces sulfur into the structure, influencing electronic properties and reactivity. This compound is primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its versatile reactivity. Its lipophilic nature, imparted by the methylthio substituent, may enhance membrane permeability in biological systems compared to polar analogs like hydroxyl or methoxy derivatives.

Properties

Molecular Formula |

C9H9ClO2S |

|---|---|

Molecular Weight |

216.68 g/mol |

IUPAC Name |

methyl 5-chloro-2-methylsulfanylbenzoate |

InChI |

InChI=1S/C9H9ClO2S/c1-12-9(11)7-5-6(10)3-4-8(7)13-2/h3-5H,1-2H3 |

InChI Key |

POLWSLXLMYZICR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Cl)SC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 5-Chloro-2-(methylthio)benzoate typically involves the esterification of 5-Chloro-2-(methylthio)benzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

Methyl 5-Chloro-2-(methylthio)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Scientific Research Applications

Methyl 5-Chloro-2-(methylthio)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and as a building block for various chemical processes.

Mechanism of Action

The mechanism by which Methyl 5-Chloro-2-(methylthio)benzoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or DNA .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 5-Chloro-2-(methylthio)benzoate with three analogs, focusing on structural variations, physicochemical properties, and applications.

Methyl 5-Chloro-2-hydroxybenzoate

- Structure : Substitutes the methylthio group with a hydroxyl (-OH) at the 2-position.

- Molecular Formula : C₈H₇ClO₃ (CAS: 4068-78-4) .

- Key Differences: Solubility: The hydroxyl group increases polarity, enhancing solubility in polar solvents (e.g., water, ethanol) compared to the methylthio analog. Stability: The -OH group may render the compound prone to oxidation or ester hydrolysis under acidic/basic conditions. Applications: Used as a pharmaceutical intermediate and in organic synthesis, where polar functional groups are advantageous .

Methyl 5-Chloro-2-methoxybenzoate

- Structure : Replaces the methylthio group with a methoxy (-OMe) group at the 2-position.

- Molecular Formula : C₉H₉ClO₃ (CAS: 118574) .

- Key Differences :

- Electronic Effects : The methoxy group donates electrons via resonance, activating the aromatic ring toward electrophilic substitution. In contrast, the methylthio group donates electrons inductively but may deactivate the ring through resonance withdrawal.

- Reactivity : Methoxy esters are more susceptible to hydrolysis than methylthio esters due to the stronger electron-donating nature of -OMe.

- Applications : Utilized in agrochemicals and as a flavoring agent, where mild reactivity and stability are required .

5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole

- Structure : A benzothiazole derivative with a 4-methoxyphenyl substituent, differing in core structure (benzothiazole vs. benzoate ester).

- Molecular Formula : C₁₄H₁₁ClN₂OS .

- Key Differences: Bioactivity: Benzothiazoles are known for antimicrobial, antitumor, and insecticidal activities. The title compound’s benzothiazole core may confer distinct biological properties compared to benzoate esters. Electronic Profile: The benzothiazole ring’s electron-deficient nature contrasts with the electron-rich benzoate ester, influencing interactions in catalytic or biological systems .

Research Findings and Implications

- Reactivity Trends : The methylthio group in Methyl 5-Chloro-2-(methylthio)benzoate offers a balance between lipophilicity and stability, making it preferable for applications requiring prolonged shelf life and controlled reactivity .

- Synthetic Utility : The methylthio group’s resistance to hydrolysis under mild conditions enables its use in multi-step syntheses where methoxy or hydroxy analogs might degrade .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.